10-Octadecenoic acid, 12-oxo-

Description

BenchChem offers high-quality 10-Octadecenoic acid, 12-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Octadecenoic acid, 12-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

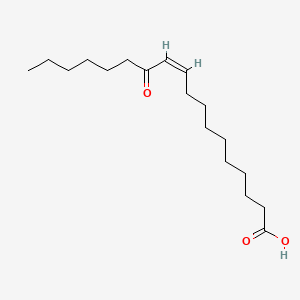

Structure

3D Structure

Properties

CAS No. |

69727-30-6 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(Z)-12-oxooctadec-10-enoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h12,15H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12- |

InChI Key |

HOGGRKZIIRPLLG-QINSGFPZSA-N |

Isomeric SMILES |

CCCCCCC(=O)/C=C\CCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC(=O)C=CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 12-oxo-10-octadecenoic Acid in Plant Biology & Therapeutics

[1][2][3]

Part 1: Molecular Identity & Mechanistic Core[1][2][3][4]

Chemical Nature and Distinction

12-oxo-10-octadecenoic acid is a bioactive oxylipin —an oxygenated fatty acid derivative produced from the oxidation of polyunsaturated fatty acids (PUFAs).[1][2][3] Unlike the well-known 12-OPDA (which contains a cyclopentenone ring), 12-oxo-10-octadecenoic acid is typically an acyclic chain containing an

-

Chemical Class: Conjugated Enone / Oxylipin / Ketol fatty acid.[1][3][4]

-

Key Structural Feature: The C10=C11 double bond conjugated with the C12 ketone .[1][3][4] This structural motif renders the molecule an electrophile (Michael acceptor), capable of reacting with nucleophilic cysteine residues in proteins.[2][3][4] This reactivity is the fundamental driver of its biological activity in both plant defense signaling and mammalian therapeutic pathways (e.g., Nrf2 activation, anti-neuroinflammation).[2][3][4]

Biosynthetic Origin: The Oxylipin Pathway

In plants (notably Gastrodia elata, Wasabia japonica, and Zea mays), this compound arises via the Lipoxygenase (LOX) pathway.[2][3][4] It is a downstream metabolite of linoleic acid (18:[2][3][4]2) or linolenic acid (18:3).[1][2][3][4]

The Pathway Logic:

-

Initiation: 13-Lipoxygenase (13-LOX) oxygenates Linoleic Acid to form 13-Hydroperoxyoctadecadienoic acid (13-HPOD) .[1][2][3]

-

Branch Point: 13-HPOD is dehydrated by Allene Oxide Synthase (AOS) to form an unstable Allene Oxide.[1][2][3][4]

-

Formation: In the absence of Allene Oxide Cyclase (AOC), the allene oxide undergoes spontaneous or enzymatic hydrolysis to form

-ketols (9-hydroxy-12-oxo-10-octadecenoic acid) and -

Derivatization: Dehydration or specific enzymatic reduction leads to the stable 12-oxo-10-octadecenoic acid .[1][2][4]

Biological Activity in Plants

While often studied for its medicinal properties in humans, its native function in plants is defense and stress signaling :[2][3][4]

-

Antimicrobial Allelochemical: The electrophilic enone group disrupts bacterial and fungal cellular homeostasis by alkylating essential enzymes.[1][3][4] It acts as a phytoalexin in roots and tubers.[1][3][4]

-

Wounding Signal: Like other oxylipins (traumatin, JA), its accumulation is triggered by tissue damage.[2][3][4] It serves as a "danger signal," activating downstream defense genes.[2][3][4]

-

Root/Tuber Protection: High concentrations in storage organs (e.g., Gastrodia tubers) suggest a role in protecting dormant energy reserves from soil-borne pathogens.[2][3][4]

Part 2: Visualization of Signaling & Biosynthesis[2][3][4]

The following diagram illustrates the biosynthesis of 12-oxo-10-octadecenoic acid from Linoleic Acid, highlighting its divergence from the Jasmonate (JA) pathway.

Caption: Divergence of 12-oxo-10-octadecenoic acid from the canonical Jasmonate pathway via Allene Oxide hydrolysis.[1][2][3]

Part 3: Experimental Protocols

Extraction and Isolation Workflow

Objective: Isolate 12-oxo-10-octadecenoic acid from plant tissue (Gastrodia elata tubers or Wasabia roots) without inducing artificial oxidation.[1][2][3]

| Step | Procedure | Causality / Rationale |

| 1. Tissue Prep | Flash-freeze fresh tubers in liquid N₂. Grind to fine powder. | Prevents enzymatic degradation by endogenous lipases/LOX during processing.[1][2][3][4] |

| 2. Extraction | Homogenize in MeOH:CHCl₃ (2:1 v/v) with 0.01% BHT (Butylated hydroxytoluene). | BHT acts as a radical scavenger to prevent auto-oxidation of PUFAs during extraction.[1][2][4] |

| 3. Partition | Add 0.9% NaCl solution; separate organic phase.[1][2][3][4] Dry over anhydrous Na₂SO₄.[1][3][4] | Salting out enhances phase separation; removing water prevents hydrolysis of esters. |

| 4.[1][2][3][4] Methylation | Treat a sub-aliquot with Diazomethane or BF₃-MeOH (if analyzing free acid form).[1][2][3][4] | Converts free fatty acids to volatile Methyl Esters (FAMEs) for GC-MS analysis.[1][2][3][4] |

| 5. Enrichment | Solid Phase Extraction (SPE) on Silica or C18 cartridges.[1][2][3][4] Elute with Hexane:EtOAc gradient.[1][3][4] | Separates polar oxylipins from neutral lipids (TAGs) and pigments.[1][2][3][4] |

Analytical Identification (GC-MS/LC-MS)

To confirm the identity of 12-oxo-10-octadecenoic acid , use the following spectral markers.

-

GC-MS (EI, 70 eV):

-

LC-MS/MS (ESI-):

Functional Bioassay: Cysteine Reactivity (Michael Addition)

This assay validates the electrophilic activity of the molecule, which is central to its biological function.[2][3][4]

-

Reagent: Prepare a 100 µM solution of a model thiol (e.g., Glutathione - GSH) in Phosphate Buffer (pH 7.4).

-

Incubation: Add 12-oxo-10-octadecenoic acid (50 µM) to the GSH solution.

-

Monitoring: Monitor the disappearance of the free enone UV absorbance (approx. 220-230 nm) or the appearance of the GSH-adduct via LC-MS over 60 minutes.

-

Result: A rapid decrease in free compound indicates high reactivity, confirming its potential to modify stress-sensing proteins (e.g., TGA transcription factors in plants or Keap1 in mammals).[2][3][4]

Part 4: Data Summary & Therapeutic Implications[1][2][3][4]

The following table summarizes the biological activities of 12-oxo-10-octadecenoic acid across different systems, highlighting its dual utility.

| System | Activity Type | Mechanism of Action | Key Reference |

| Plant (Roots/Tubers) | Defense / Antimicrobial | Disruption of pathogen membrane integrity; Signaling via thiol modification.[1][2][3] | [1, 2] |

| Plant (Rice) | Biosynthetic Intermediate | Product of CYP74C (HPL) pathway; precursor to defense volatiles. | [3] |

| Mammalian (Neural) | Anti-Neuroinflammatory | Inhibition of NO production in microglia (BV-2 cells); likely Nrf2 activation.[1][2][3][4] | [4] |

| Mammalian (Systemic) | Sedative / Anticonvulsive | Modulation of GABAergic systems (observed in Gastrodia extracts).[1][2][3][4] | [1] |

Therapeutic Relevance

For drug development professionals, this molecule represents a "Phyto-Prostaglandin" .[1][2][3][4] Its ability to resolve inflammation (anti-neuroinflammatory) without the side effects of steroidal drugs makes it a lead scaffold.[2][3][4] The methyl ester form found in Gastrodia shows enhanced bioavailability and blood-brain barrier penetration compared to the free acid.[1][4]

References

-

The constituents of the aerial part of Gastrodia elata Blume. Natural Product Sciences. (2002).

-

Anticancer and Anti-Neuroinflammatory Constituents Isolated from the Roots of Wasabia japonica. Plants. (2022).[1][2][3][4]

-

Identification and Functional Analyses of Two cDNAs That Encode Fatty Acid 9-/13-Hydroperoxide Lyase (CYP74C) in Rice. Bioscience, Biotechnology, and Biochemistry. (2005).[2][3][4] [2][3][4]

-

9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist. Molecular Nutrition & Food Research. (2011).[1][2][3][4]

-

10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria. FASEB Journal. (2012).[1][2][3][4] [2][3][4]

Sources

- 1. 9-Hydroxy-12-oxo-10-octadecenoic acid | C18H32O4 | CID 5282968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticancer and Anti-Neuroinflammatory Constituents Isolated from the Roots of Wasabia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An In Vitro Catalysis of Tea Polyphenols by Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Mechanistic Toxicology of Oxidized Linoleic Acid Metabolites (OXLAMs): Mitochondrial Uncoupling, Ferroptosis, and Inflammatory Signaling

Executive Summary

This technical guide delineates the toxicity mechanisms of Oxidized Linoleic Acid Metabolites (OXLAMs), a class of bioactive lipid mediators derived from the omega-6 polyunsaturated fatty acid, Linoleic Acid (LA).[1] While LA is essential, its oxidized derivatives—specifically 9- and 13-hydroxyoctadecadienoic acids (HODEs) and leukotoxin diols (DiHOMEs) —act as potent pathological signaling molecules.

This document is structured for researchers and drug developers. It moves beyond basic biochemistry to explore how OXLAMs drive mitochondrial respiratory chain failure , NLRP3 inflammasome activation , and ferroptotic cell death . It concludes with validated analytical protocols for LC-MS/MS quantification, ensuring reproducible experimental design.

The Biochemistry of OXLAM Formation

OXLAMs are not random degradation products; they are synthesized via specific enzymatic cascades and non-enzymatic free radical attacks. Understanding the source is critical for selecting the correct inhibitor (e.g., LOX inhibitors vs. sEH inhibitors) in experimental models.

The Enzymatic vs. Non-Enzymatic Divide

| Precursor | Enzyme/Driver | Primary Metabolites | Pathological Context |

| Linoleic Acid (LA) | 15-LOX-1 / 15-LOX-2 | 13(S)-HODE | Atherosclerosis, Mitochondrial Dysfunction |

| COX-2 (minor) | 9-HODE | Pro-inflammatory signaling, NF-kB activation | |

| CYP450 Epoxygenases | EpOMEs (Leukotoxins) | Precursors to toxic diols | |

| Soluble Epoxide Hydrolase (sEH) | DiHOMEs (Leukotoxin Diols) | ARDS, Neutrophil dysfunction, Metabolic disruption | |

| Free Radicals (ROS) | Racemic HODEs | Oxidative Stress Marker (Non-specific) |

Critical Control Point: In biological assays, distinguishing between enzymatic (chiral specific, e.g., 13(S)-HODE) and non-enzymatic (racemic) metabolites is essential for identifying the upstream driver of toxicity.

Molecular Mechanisms of Toxicity

OXLAMs exert toxicity through three distinct but interconnected pathways: Mitochondrial Uncoupling, Inflammatory Receptor Signaling, and Ferroptosis.

Mechanism I: Mitochondrial Respiratory Chain (MRC) Disruption

13-HODE acts as a direct mitochondrial toxin. It does not merely increase ROS; it structurally impairs the Electron Transport Chain (ETC).

-

Target: Complex I (NADH dehydrogenase).[2]

-

Mechanism: 13-HODE reduces the protein levels of the NDUFS3 subunit of Complex I.

-

Consequence: This blockage stalls electron flow, leading to electron leakage and superoxide generation. Simultaneously, it triggers a compensatory but futile upregulation of mitochondrial biogenesis and the release of mitochondrial DNA (mtDNA) into the cytoplasm.

-

Outcome: Cytoplasmic mtDNA acts as a Damage-Associated Molecular Pattern (DAMP), triggering the cGAS-STING pathway or NLRP3 inflammasome.

Mechanism II: The "Leukotoxin" Pathway (DiHOMEs) & Inflammation

The cytochrome P450 pathway converts LA to EpOMEs (Leukotoxins), which are rapidly hydrolyzed by soluble Epoxide Hydrolase (sEH) into DiHOMEs (Leukotoxin Diols) .

-

12,13-DiHOME Toxicity: Historically linked to Acute Respiratory Distress Syndrome (ARDS).[3][4] It uncouples oxidative phosphorylation and enhances NLRP3 inflammasome assembly in macrophages.

-

9-HODE & GPR132: 9-HODE is a high-affinity ligand for the G2A receptor (GPR132). Activation of GPR132 on macrophages stabilizes HIF-1α and activates NF-kB, driving a pro-inflammatory cytokine storm (IL-1β, TNF-α).

Mechanism III: Ferroptosis and Lipid Peroxidation Loops

OXLAMs are both the product and the driver of ferroptosis.

-

The Loop: High intracellular OXLAM levels overwhelm Glutathione Peroxidase 4 (GPX4). Since GPX4's role is to reduce lipid hydroperoxides to harmless alcohols, its inhibition (or saturation by excess OXLAMs) leads to catastrophic membrane rupture.

-

Biphasic Modulation: At low levels, 13-HODE may signal antioxidant defense; at high levels, it propagates the lipid peroxidation chain reaction characteristic of ferroptosis.

Visualization: The OXLAM Toxicity Triad

The following diagram illustrates the convergence of these three mechanisms.

Figure 1: The convergent toxicity pathways of OXLAMs. Note the cross-talk where mitochondrial damage releases mtDNA, further fueling the NLRP3 inflammasome.

Analytical Workflows: LC-MS/MS Quantification

For drug development, relying on ELISA kits for OXLAMs is discouraged due to cross-reactivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation (Critical Step)

OXLAMs exist in two pools: Free (bioactive) and Esterified (membrane-bound).

-

To measure acute signaling: Extract without hydrolysis.

-

To measure total burden: Perform alkaline hydrolysis.

Protocol:

-

Spike: Add internal standards (e.g., d4-13-HODE , d4-9-HODE ) to plasma/lysate before extraction.

-

Hydrolysis (Optional): Incubate with 1M KOH in methanol (60°C, 30 min). Neutralize with acetic acid.

-

Extraction: Solid Phase Extraction (SPE) using C18 or HLB cartridges.

-

Wash: 5% Methanol.

-

Elute: 100% Methanol or Ethyl Acetate.

-

-

Reconstitution: Evaporate N2 and reconstitute in 50:50 MeOH:H2O.

LC-MS/MS Parameters (MRM Mode)

Use a Triple Quadrupole (QqQ) system in Negative Ion Mode (ESI-).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time Note |

| 13-HODE | 295.2 | 195.1 | -20 | Elutes after 9-HODE on C18 |

| 9-HODE | 295.2 | 171.1 | -22 | Elutes before 13-HODE on C18 |

| 12,13-DiHOME | 313.2 | 183.1 | -24 | Distinct from 9,10-DiHOME |

| d4-13-HODE (IS) | 299.2 | 198.1 | -20 | Co-elutes with 13-HODE |

Technical Insight: 9-HODE and 13-HODE are regioisomers with identical mass (295.2). You must achieve chromatographic separation or use unique fragments (195 vs 171) to distinguish them.

Visualization: Analytical Workflow

Figure 2: Standardized workflow for OXLAM quantification. The hydrolysis step is the decision point between measuring "free signaling" vs. "total accumulation."

In Vitro & In Vivo Experimental Models

To validate OXLAM toxicity or test therapeutic inhibitors, use the following established models.

Cell Models

-

THP-1 Macrophages: Differentiate with PMA. Treat with 9-HODE (1-10 µM) to assess NLRP3 activation (measure IL-1β release).

-

HepG2 or Primary Hepatocytes: Treat with 13-HODE to assess mitochondrial dysfunction .

-

Readout: Seahorse XF Analyzer (Oxygen Consumption Rate - OCR). Expect reduced Basal Respiration and ATP Production.

-

Functional Assays

-

Lipid Peroxidation (Ferroptosis): Use C11-BODIPY dye. Flow cytometry will show a shift from red to green fluorescence upon oxidation by OXLAMs.

-

Mitochondrial Membrane Potential: Use JC-1 or TMRE staining. OXLAM treatment causes depolarization (loss of red fluorescence).

References

-

Mabalirajan, U., et al. (2013).[5] 13-HODE induces mitochondrial dysfunction and airway epithelial cell damage through ROS mediated oxidative stress.[5] Journal of Allergy and Clinical Immunology. Link

-

Vangaveti, V., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism. Link

-

Hildreth, K., et al. (2020). Leukotoxin diols from soluble epoxide hydrolase activity contribute to burn injury-associated immune suppression. FASEB Journal. Link

-

Zheng, J., et al. (2001). Cellular characterization of leukotoxin diol-induced mitochondrial dysfunction.[6] American Journal of Respiratory Cell and Molecular Biology. Link

-

Schulze, P.C., et al. (2018). Oxidized Linoleic Acid Metabolites (OXLAMs) and their role in Non-Alcoholic Steatohepatitis (NASH). Journal of Lipid Research. Link

-

Lipid MAPS Consortium. (2023). Standard Operating Procedures for Lipidomics: LC-MS/MS of Eicosanoids and OXLAMs. Lipid MAPS. Link

Sources

- 1. Oxidized linoleic acid metabolites induce liver mitochondrial dysfunction, apoptosis, and NLRP3 activation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Linoleic acid metabolite 13-Hydroxyoctadecadienoic acid as a biphasic ferroptosis modulator in granulosa cells: multi-omics analysis of ovine atretic follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular characterization of leukotoxin diol-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 12-Oxo-10-Octadecenoic Acid & Oxylipin Modulation of Neuroinflammation

This technical guide provides an in-depth analysis of 12-oxo-10-octadecenoic acid , a specific oxidized linoleic acid metabolite, and its context within the broader class of anti-neuroinflammatory oxylipins.

Editorial Note: While the user specifically requested "12-oxo-10-octadecenoic acid," current literature identifies its positional isomer, 10-oxo-trans-11-octadecenoic acid (KetoC) , as the more potent neuroprotective agent.[1] This guide will rigorously detail the properties of the requested 12-oxo-10 isomer (found in Wasabia japonica) while contrasting it with the mechanistically superior KetoC to ensure comprehensive scientific utility.[2]

Part 1: Executive Summary & Chemical Identity[1][2]

12-oxo-10-octadecenoic acid is a bioactive oxylipin derived from the oxidation of linoleic acid. It exists as a natural phytochemical in Wasabia japonica (Wasabi) and Nigella sativa (Black Cumin) and as a metabolic intermediate in the lipoxygenase (LOX) pathway.[1][2]

Unlike its gut-microbiota-derived isomer KetoC (10-oxo-trans-11-octadecenoic acid), which is a potent PPAR-

Chemical Profile

| Property | Specification |

| IUPAC Name | (Z)-12-oxooctadec-10-enoic acid |

| Common Sources | Wasabia japonica roots, Nigella sativa seedcake, Corn germ (enzymatic oxidation) |

| Molecular Formula | C18H32O3 |

| Key Functional Group | |

| Biological Class | Octadecanoid; Oxylipin; Michael Acceptor |

Part 2: Mechanistic Basis of Neuroprotection[1][2]

The neuroinflammatory potential of oxo-fatty acids relies heavily on their ability to interact with cysteine residues on inflammatory signaling proteins (via Michael addition) or bind to nuclear receptors.[2]

The Structure-Activity Divergence

The position of the ketone and double bond dictates the molecule's electrophilicity.

-

10-oxo-trans-11 (KetoC): High potency.[2] Acts as a dual agonist for PPAR-

(anti-inflammatory nuclear receptor) and GPR120 , and activates the Nrf2 antioxidant pathway.[1][2] -

12-oxo-10 (Target Molecule): In comparative assays using LPS-stimulated BV-2 microglia, the methyl ester of 12-oxo-10-octadecenoic acid showed significantly lower potency compared to other Wasabi-derived furanones or KetoC.

Signaling Pathways

Despite lower direct potency in NO suppression, the 12-oxo-10 structure retains the

Core Pathway: Nrf2/HO-1 Axis (General for Enone Oxylipins) [2]

-

Entry : Lipophilic oxylipin crosses the microglial membrane.[1][2]

-

Sensor : The electrophilic carbon attacks Cys151/Cys273/Cys288 on Keap1 .[1][2]

-

Release : Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][2]

-

Transcription : Nrf2 binds ARE (Antioxidant Response Element).[1][2]

-

Effect : Upregulation of HO-1, NQO1, and GSH synthesis, reducing oxidative stress and neuroinflammation.[1]

Figure 1: Divergent signaling pathways of Linoleic Acid metabolites.[1][2] While KetoC strongly activates PPAR-

Part 3: Experimental Protocols

To evaluate 12-oxo-10-octadecenoic acid, researchers must use rigorous controls, comparing it against a vehicle (DMSO) and a positive control (e.g., KetoC or Sulforaphane).[1]

Protocol A: Isolation from Wasabia japonica

Source: Park et al., 2022[1][2][3][4]

-

Extraction : Extract air-dried roots (3 kg) with Methanol (3 x 10 L) at room temperature.

-

Partition : Suspend residue in water; partition sequentially with n-hexane, CHCl

, and EtOAc. -

Fractionation : Subject the CHCl

fraction to Silica Gel Column Chromatography (gradient CHCl -

Purification : Isolate 12-oxo-10-octadecenoic acid methyl ester using Semi-preparative HPLC (C18 column, 75% Acetonitrile/H

O, 2 mL/min). -

Validation : Confirm structure via

H-NMR (

Protocol B: BV-2 Microglial Neuroinflammation Assay

Objective: Measure suppression of Nitric Oxide (NO) induced by LPS.[2][4][5]

-

Cell Culture : Maintain BV-2 cells in DMEM + 5% FBS + 1% Pen/Strep.[2]

-

Seeding : Plate

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment : Treat cells with 12-oxo-10-octadecenoic acid (0.1, 1, 10, 50, 100

M) for 1 hour.[1] -

Stimulation : Add LPS (100 ng/mL) and incubate for 24 hours.

-

Readout (Griess Assay) :

Part 4: Comparative Data Summary

The following table summarizes the neuroinflammatory efficacy of 12-oxo-10-octadecenoic acid versus its key isomers and related Wasabi constituents.

| Compound | Target | IC50 (NO Inhibition) | Mechanism |

| 12-oxo-10-octadecenoic acid | Microglia (BV-2) | > 100 | Weak Michael Acceptor |

| 10-oxo-trans-11 (KetoC) | Microglia (BV-2) | ~5-10 | PPAR- |

| Wasabi Compound 1 (Butenolide) | Microglia (BV-2) | 45.3 | Unknown |

| Sulforaphane (Reference) | Microglia (BV-2) | < 5 | Potent Nrf2 Activator |

Note: Data derived from comparative analysis of Wasabi constituents (Park et al., 2022) and KetoC literature (Miyamoto et al.).[1][2]

Part 5: References

-

Park, J. E., et al. (2022). Anticancer and Anti-Neuroinflammatory Constituents Isolated from the Roots of Wasabia japonica.[1][2][3][4] Journal of Natural Products. Link

-

Miyamoto, J., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment.[1] Journal of Biological Chemistry. Link

-

Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism.[1][2] Proceedings of the National Academy of Sciences. Link[1][2]

-

Takahashi, H., et al. (2025). Extraction, characterization and bioactive properties of Nigella sativa seedcake.[1][2][6] ResearchGate.[1][2] Link

-

PubChem. 10-Octadecenoic acid, 12-oxo- (Compound Summary). Link[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. LipidBank - Fatty acid [lipidbank.jp]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and Anti-Neuroinflammatory Constituents Isolated from the Roots of Wasabia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Physiological Role of 12-Oxo Fatty Acids in Lipid Peroxidation Pathways

This guide provides a technical deep-dive into the physiological and biochemical roles of 12-oxo fatty acids, specifically focusing on 12-oxo-eicosatetraenoic acid (12-oxo-ETE) , the primary mammalian bioactive lipid in this class.

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

Lipid peroxidation is often viewed merely as a marker of cellular damage. However, specific oxidized metabolites function as potent signaling mediators. 12-oxo-ETE , a downstream metabolite of the 12-lipoxygenase (12-LOX) pathway, represents a critical divergence point in eicosanoid biology. Unlike its precursor 12-HETE, 12-oxo-ETE possesses an electrophilic

Biosynthetic Genesis: The 12-LOX / 12-HEDH Axis

The formation of 12-oxo-ETE is not a random oxidative event but a tightly regulated enzymatic process. It occurs primarily in platelets, leukocytes, and epithelial cells.

The Enzymatic Cascade

-

Initiation: Arachidonic Acid (AA) is liberated from membrane phospholipids by Phospholipase A2 (

). -

Oxygenation: 12-Lipoxygenase (12-LOX) oxygenates AA at carbon 12 to form 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE), which is rapidly reduced to 12(S)-HETE .[1]

-

Dehydrogenation (The Critical Step): 12-Hydroxyeicosanoid Dehydrogenase (12-HEDH) oxidizes the hydroxyl group of 12-HETE to a ketone, yielding 12-oxo-ETE .[2]

-

Note: 12-HEDH is distinct from the LTB4 dehydrogenase.[3] It requires

as a cofactor and is microsomally localized.

-

-

Metabolic Clearance: 12-oxo-ETE is transient. It is reduced by

-reductase to 12-oxo-ETrE, and subsequently by 12-ketoreductase to 12-HETrE, effectively terminating its electrophilic activity.[2]

Pathway Visualization

The following diagram illustrates the enzymatic flow and the structural transformation from a stable hydroxy-lipid to a reactive oxo-lipid.

Figure 1: The 12-LOX/12-HEDH biosynthetic pathway converting Arachidonic Acid to 12-oxo-ETE.

Mechanisms of Action: Electrophilicity & Signaling[4]

12-oxo-ETE operates through two distinct mechanisms: covalent modification of proteins (Michael addition) and non-covalent receptor binding.

The Michael Acceptor Motif

The chemical defining feature of 12-oxo-ETE is the

-

Reaction: 12-oxo-ETE + Protein-SH

Protein-S-12-oxo-ETE (Covalent Adduct). -

Physiological Consequence: This modification can alter enzyme activity or protein stability. For instance, adduct formation with Glutathione (GSH) is a detoxification route but also depletes cellular antioxidant reserves.

-

Target Proteins: Nrf2/Keap1 pathway components (activating antioxidant response elements) and potentially cytoskeletal proteins involved in barrier function.

Receptor Pharmacology

Unlike the covalent "stress signaling," 12-oxo-ETE also acts as a ligand for specific receptors.

| Receptor Target | Effect | Potency vs. 12-HETE |

| PPAR | Activation of nuclear transcription; regulation of lipid metabolism and inflammation. | Higher. 12-oxo-ETE is a more potent agonist than 12-HETE, likely due to covalent stabilization of the receptor-ligand complex. |

| GPR31 / 12-HETE Receptor | Promotes cancer cell survival and metastasis. | 12-oxo-ETE retains binding affinity but 12-HETE is the primary ligand. |

| Neutrophil GPCRs | Induces chemotaxis and calcium mobilization. | 12-oxo-ETE stimulates neutrophil migration, potentially overlapping with BLT2 or OXE receptor pathways (though less potent than 5-oxo-ETE). |

Experimental Workflows

To study 12-oxo-ETE, researchers must use protocols that prevent artifactual degradation or reaction with solvents.

Protocol A: Extraction from Plasma/Platelets (Bligh & Dyer Modified)

-

Objective: Isolate 12-oxo-ETE while minimizing ex vivo oxidation or adduct formation.

-

Reagents: Methanol (MeOH), Chloroform (

), Acetic Acid, BHT (Butylated hydroxytoluene - antioxidant).

-

Sample Collection: Collect blood into EDTA tubes. Centrifuge (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP).

-

Quenching: Immediately add ice-cold MeOH containing 0.01% BHT to the sample (1:1 v/v) to stop enzymatic activity.

-

Extraction:

-

Recovery: Collect the lower organic phase (

). -

Drying: Evaporate under a stream of nitrogen gas (

). Crucial: Do not use heat, as ketones are thermally labile. -

Reconstitution: Dissolve residue in Mobile Phase A (Water/Acetonitrile) for LC-MS.

Protocol B: Targeted LC-MS/MS Quantification

-

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).

-

Mode: Negative Electrospray Ionization (ESI-).

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| 12-oxo-ETE | 317.2 | 179.1 | -22 |

| 12-HETE | 319.2 | 179.1 | -20 |

| 12-HETE-d8 (IS) | 327.2 | 184.1 | -20 |

-

Chromatography: C18 Reverse Phase Column (e.g., Waters BEH C18).

-

Gradient: 30% B to 90% B over 10 mins (A: Water + 0.01% Acetic Acid; B: Acetonitrile + 0.01% Acetic Acid).

-

Note: 12-oxo-ETE elutes slightly later than 12-HETE due to the loss of the polar hydroxyl group.

Physiological & Pathological Implications[1][3][4][5][7]

Platelet Activation & Thrombosis

In platelets, 12-HETE is the dominant arachidonic acid metabolite. The conversion to 12-oxo-ETE alters the signaling landscape. While 12-HETE can inhibit thromboxane-induced aggregation (acting as a "brake"), 12-oxo-ETE accumulation is associated with pro-thrombotic states and interaction with glutathione in the platelet cytosol.

Resolution of Inflammation

12-oxo-ETE is not merely proinflammatory. By activating PPAR

Drug Development Opportunities

Targeting the 12-HEDH enzyme offers a novel therapeutic strategy:

-

Inhibition of 12-HEDH: Prevents the formation of the electrophilic 12-oxo-ETE, potentially reducing oxidative stress and protein adduction in chronic inflammatory diseases.

-

Receptor Antagonism: Blocking the specific GPCRs activated by 12-oxo-ETE could mitigate neutrophil infiltration in conditions like psoriasis.

Signaling Pathway Visualization

The following diagram maps the divergence of 12-oxo-ETE signaling into Receptor-mediated and Non-Receptor (Adduct) pathways.

Figure 2: Dual signaling mechanisms of 12-oxo-ETE: Receptor activation vs. Covalent protein modification.

References

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid.[1] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

-

Murphy, R. C., et al. (2024). The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation. Journal of Lipid Research. Link

-

Guo, M., et al. (2011). 12-Hydroxyeicosatetraenoic acid (12-HETE) plays a central role in the regulation of platelet activation.[6] Journal of Biological Chemistry. Link

-

Lipid MAPS. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Lipid MAPS Protocols. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of 12-Oxo-10-Octadecenoic Acid from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 12-Oxo-10-Octadecenoic Acid

12-Oxo-10-octadecenoic acid (12-O-10-ODA) belongs to a class of oxidized fatty acids known as oxylipins. In plants, these molecules are crucial signaling compounds involved in defense mechanisms against pathogens and pests, as well as in various developmental processes. A well-known related compound is 12-oxo-phytodienoic acid (OPDA), a precursor to the plant hormone jasmonic acid.[1][2][3] The structural similarity and shared biosynthetic pathways suggest that 12-O-10-ODA may also possess significant biological activities. Recent research has begun to uncover the potential of various oxylipins, including their anti-inflammatory and anti-cancer properties, making them promising candidates for drug development.

This document provides a comprehensive guide for the isolation of 12-O-10-ODA from plant extracts, designed for researchers in both academic and industrial settings. The protocol emphasizes not just the procedural steps but also the underlying chemical principles to allow for informed modifications and troubleshooting.

I. Principle of the Isolation Protocol

The isolation of 12-O-10-ODA from complex plant matrices relies on a multi-step strategy that leverages the physicochemical properties of the target molecule. As a moderately polar, acidic lipid, the protocol is designed to systematically remove interfering compounds of differing polarities and chemical functionalities. The overall workflow involves:

-

Sample Preparation and Homogenization: Rapid harvesting and disruption of plant tissue while minimizing enzymatic degradation of the target analyte.

-

Solvent Extraction: Utilization of a biphasic solvent system to partition lipids from more polar compounds.

-

Purification by Solid-Phase Extraction (SPE): Selective retention and elution of acidic lipids, thereby concentrating the target compound and removing neutral lipids and pigments.

-

High-Performance Liquid Chromatography (HPLC) Fractionation: High-resolution separation of the enriched extract to isolate 12-O-10-ODA from other closely related oxylipins.

-

Analytical Verification: Confirmation of the identity and purity of the isolated compound using mass spectrometry.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

} Overall workflow for the isolation of 12-O-10-ODA.

II. Materials and Reagents

A. Equipment

-

High-speed blender or mortar and pestle

-

Centrifuge (capable of 4000 x g)

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) manifold

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass spectrometer (optional but recommended for identification)

-

Nitrogen gas evaporation system

-

Vortex mixer

-

pH meter

B. Solvents and Chemicals

| Reagent | Grade | Purpose |

| Methanol (MeOH) | HPLC Grade | Extraction & HPLC Mobile Phase |

| Chloroform (CHCl₃) | HPLC Grade | Extraction |

| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction |

| Hexane | HPLC Grade | HPLC Mobile Phase |

| Isopropanol (IPA) | HPLC Grade | HPLC Mobile Phase |

| Acetonitrile (ACN) | HPLC Grade | HPLC Mobile Phase |

| Formic Acid (FA) | LC-MS Grade | Acidification |

| Acetic Acid (AcOH) | ACS Grade | Acidification & HPLC Mobile Phase |

| Water | HPLC or Milli-Q | Extraction & HPLC Mobile Phase |

| Sodium Chloride (NaCl) | ACS Grade | Salting out |

| Butylated Hydroxytoluene (BHT) | ACS Grade | Antioxidant |

| 12-O-10-ODA standard | >98% Purity | Analytical Reference |

III. Detailed Protocol

A. Step 1: Plant Material Preparation and Homogenization

The choice of plant material is critical, as the concentration of 12-O-10-ODA can vary significantly between species and tissues. Tissues undergoing stress (e.g., wounding or pathogen attack) are likely to have higher concentrations.

-

Harvesting: Harvest fresh plant tissue (e.g., leaves, stems, or flowers) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity. This is a crucial step as lipoxygenases and other enzymes can rapidly degrade oxylipins upon tissue damage.[4]

-

Homogenization:

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a high-speed blender.

-

Weigh approximately 5-10 g of the powdered tissue into a centrifuge tube.

-

Add 20 mL of a pre-chilled extraction solvent mixture of Methanol:Water (80:20, v/v) containing 0.1% formic acid and 0.01% BHT . The acidic condition helps to keep the carboxylic acid group of 12-O-10-ODA protonated, enhancing its extraction into less polar solvents, while BHT prevents oxidation.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

B. Step 2: Liquid-Liquid Extraction

This step aims to partition the lipids, including 12-O-10-ODA, into an organic phase, leaving behind highly polar compounds like sugars and proteins in the aqueous phase.

-

Phase Separation:

-

To the homogenate, add 20 mL of chloroform.

-

Vortex for 2 minutes.

-

Add 10 mL of 0.9% NaCl solution. The salt solution helps to break the emulsion and facilitate phase separation.

-

Vortex for another 2 minutes.

-

-

Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes at 4°C. Three distinct layers should be visible: a top aqueous layer, a layer of plant debris, and a bottom organic (chloroform) layer containing the lipids.

-

Collection: Carefully collect the bottom chloroform layer using a glass Pasteur pipette and transfer it to a clean round-bottom flask.

-

Re-extraction: To maximize recovery, add another 10 mL of chloroform to the remaining aqueous and solid phases, vortex, centrifuge, and collect the chloroform layer again. Combine the chloroform extracts.

-

Solvent Evaporation: Evaporate the chloroform extract to dryness using a rotary evaporator at a temperature not exceeding 35°C. A gentle stream of nitrogen can be used to dry the final residue.

dot graph digraph_LLE { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead="vee"];

} Liquid-Liquid Extraction Workflow.

C. Step 3: Solid-Phase Extraction (SPE) Purification

SPE is employed to separate the acidic 12-O-10-ODA from neutral lipids and other less polar compounds. An anion-exchange SPE cartridge is ideal for this purpose.[5]

-

Cartridge Conditioning:

-

Use a 500 mg anion-exchange SPE cartridge (e.g., Oasis MAX or similar).

-

Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of water, and finally 5 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Re-dissolve the dried crude lipid extract in 2 mL of 2% formic acid in water.

-

Load the re-dissolved sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 5 mL of 2% formic acid in water to remove any remaining polar, non-retained compounds.

-

Wash with 5 mL of methanol to elute neutral and weakly retained compounds.

-

-

Elution:

-

Elute the desired acidic compounds, including 12-O-10-ODA, with 5 mL of 5% formic acid in methanol . The formic acid protonates the anion-exchange sites, releasing the bound acidic lipids.

-

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

D. Step 4: HPLC Purification

Reversed-phase HPLC is a powerful technique for separating oxylipins based on their polarity.[6][7]

-

Sample Preparation for HPLC: Re-dissolve the dried SPE eluate in 200 µL of the initial mobile phase (see below). Filter through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and separation of fatty acids. |

| Mobile Phase A | Water with 0.1% Acetic Acid | Acidification improves peak shape for acidic analytes.[8] |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid | Common organic modifier for reversed-phase HPLC. |

| Gradient | 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30-35 min: 90-40% B35-40 min: 40% B | A gradient is necessary to separate compounds with a range of polarities. This gradient should be optimized for your specific plant extract. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 20-50 µL | Adjust based on sample concentration. |

| Detection | UV at 235 nm | The α,β-unsaturated ketone chromophore in 12-O-10-ODA is expected to have a UV absorbance in this region. |

-

Fraction Collection: Collect fractions corresponding to the peak that elutes at the same retention time as a 12-O-10-ODA standard. If a standard is not available, collect all major peaks for subsequent analysis.

dot graph HPLC_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead="vee"];

} HPLC Purification and Fraction Collection.

IV. Analytical Confirmation

The identity and purity of the isolated compound should be confirmed using mass spectrometry.

-

Direct Infusion Mass Spectrometry: The collected HPLC fraction can be directly infused into a mass spectrometer to obtain the molecular weight of the compound. For 12-O-10-ODA (C₁₈H₃₀O₃), the expected [M-H]⁻ ion in negative ion mode would be at m/z 293.2.

-

LC-MS/MS: For unambiguous identification, LC-MS/MS is the preferred method. The fragmentation pattern of the parent ion can provide structural information. A common fragmentation for oxylipins is the loss of water and cleavage at positions adjacent to the functional groups.

V. Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete extraction | Ensure thorough homogenization and re-extract the aqueous phase. |

| Enzymatic degradation | Work quickly and keep samples cold at all times. Use fresh BHT. | |

| Loss during SPE | Ensure proper cartridge conditioning and use the correct elution solvent. | |

| Poor HPLC Resolution | Inappropriate mobile phase | Optimize the HPLC gradient. Try a different organic modifier (e.g., methanol instead of acetonitrile). |

| Column degradation | Use a guard column and ensure the mobile phase pH is compatible with the column. | |

| Co-eluting Peaks | Similar polarity of compounds | Try a different HPLC column (e.g., a phenyl-hexyl column) or a different chromatography mode (e.g., normal phase). |

VI. Conclusion

This protocol provides a robust and reproducible method for the isolation of 12-oxo-10-octadecenoic acid from plant extracts. The combination of liquid-liquid extraction, solid-phase extraction, and reversed-phase HPLC allows for the purification of this bioactive compound from complex natural matrices. The principles outlined herein can be adapted for the isolation of other related oxylipins. As with any natural product isolation, optimization of the protocol for the specific plant material is encouraged to achieve the best results.

VII. References

-

Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

-

Dave, P. K., & Park, J. (2022). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 13, 830331.

-

Weber, H. (2002). Induction of 12-oxo-phytodienoic acid in wounded plants and elicited plant cell cultures. Planta, 214(3), 487–494.

-

MDPI. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Molecules, 28(2), 738.

-

Kornberg, A. (2015). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 16(12), 28096–28119.

-

PubMed. (2019). A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes. Journal of Chromatography B, 1104, 138-145.

-

PubMed. (2019). Reversed phase UHPLC/ESI-MS determination of oxylipins in human plasma: a case study of female breast cancer. Analytical and Bioanalytical Chemistry, 411(4), 839-850.

-

ResearchGate. (n.d.). HPLC separation profile of the positional isomers of octadecatrienoic acid.... Retrieved from [Link]

-

Taki, Y., & Fukuda, S. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268–1278.

-

PubMed Central (PMC). (n.d.). Lipid Isolation from Plants. Retrieved from [Link]

-

ResearchGate. (n.d.). Normal phase high performance liquid chromatography for fractionation of organic acid mixtures extracted from crude oils. Retrieved from [Link]

-

MDPI. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 26(11), 3252.

-

PubMed. (n.d.). Reversed phase UHPLC/ESI-MS determination of oxylipins in human plasma: a case study of female breast cancer. Retrieved from [Link]

-

MDPI. (2020). Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC. Molecules, 25(19), 4483.

-

ScienceDirect. (2017). Analysis of oxylipins in human plasma. TrAC Trends in Analytical Chemistry, 96, 135-151.

-

ResearchGate. (n.d.). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Retrieved from [Link]

-

ScienceDirect. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 14(3), 102988.

-

Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Quantitative Analysis of Oxylipins. Retrieved from [Link]

-

PubMed. (n.d.). Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Methods of the Analysis of Oxylipins in Biological Samples. Retrieved from [Link]

-

CABI. (n.d.). Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Retrieved from [Link]

-

Oxford Academic. (n.d.). Developing a platform for production of the oxylipin KODA in plants. Retrieved from [Link]

-

AAFCO. (n.d.). Crude Fat Methods – Considerations. Retrieved from [Link]

-

MDPI. (2020). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 21(20), 7592.

-

LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

-

IRIS-AperTO. (n.d.). Isolation of DNA from plant tissues using a miniaturized matrix solid-phase dispersion approach featuring ionic liquid and magnetic. Retrieved from [Link]

-

ResearchGate. (n.d.). How to purify the lipid conjugated with hetrocyclic molecule ? Which mobile phase can be used on C18 column on Preparative HPLC?. Retrieved from [Link]

-

Auburn University. (n.d.). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. Retrieved from [Link]

Sources

- 1. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]

- 2. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reversed phase UHPLC/ESI-MS determination of oxylipins in human plasma: a case study of female breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. chromatographyonline.com [chromatographyonline.com]

Solvent extraction efficiency for oxo-fatty acids from Schleichera oleosa

Application Note: Optimized Solvent Extraction Strategies for Oxo-Fatty Acids and Functionalized Lipids from Schleichera oleosa (Kusum) Seeds

Executive Summary

This technical guide addresses the extraction efficiency of oxo-fatty acids and related functionalized lipids (including cyanolipids) from Schleichera oleosa (Kusum) seeds. While standard industrial protocols utilize hexane for bulk triglyceride recovery, this solvent often exhibits poor selectivity for polar, oxidized, or keto-functionalized fatty acid derivatives. This note provides a comparative analysis of solvent thermodynamics, detailing a protocol that shifts from non-polar exclusion to polar-selective enrichment using Hansen Solubility Parameter (HSP) alignment.

Key Findings:

-

Target Analyte: Oxo-fatty acids (ketonic/aldehydic derivatives) and Cyanolipids (Type I-IV).

-

Challenge: High neutral lipid background (Triglycerides >50%) and thermal instability of oxo-groups.

-

Solution: A polarity-gradient extraction using Ethyl Acetate or Isopropanol/Hexane azeotropes significantly improves the recovery of functionalized lipids compared to neat Hexane.

Part 1: The Matrix and The Target

The Matrix: Schleichera oleosa Seeds

The seeds of S. oleosa contain 35-45% oil (Kusum oil).[1] Unlike standard vegetable oils, this matrix is chemically complex due to the presence of Cyanolipids (esters of fatty acids with a hydroxynitrile core), which constitute up to 60% of the lipid fraction.

The Target: Oxo-Fatty Acids

"Oxo-fatty acids" (keto- or aldo-fatty acids) in this context act as bioactive signaling molecules or oxidative metabolic intermediates. Their extraction is governed by two critical factors:

-

Polarity: The presence of a carbonyl group (C=O) increases the polarity relative to the parent fatty acid chain.

-

Stability: Oxo-groups are susceptible to thermal degradation and aldol condensation under prolonged heating (e.g., standard Soxhlet).

Part 2: Solvent Thermodynamics & Selection

To maximize extraction efficiency, we must match the solvent's polarity to the functionalized lipid. We utilize Hansen Solubility Parameters (HSP) to predict solubility.

Table 1: Solvent Efficiency Prediction for Functionalized Lipids

| Solvent | Polarity Index ( | Boiling Point (°C) | Suitability for Oxo-Fatty Acids | Rationale |

| n-Hexane | 0.1 | 69 | Low | Excellent for bulk neutral triglycerides (TGs) but poor solvation for polar oxo-derivatives. |

| Ethyl Acetate | 4.4 | 77 | High | Moderate polarity matches the dipole moment of the ketone/aldehyde carbonyl group. |

| Isopropanol (IPA) | 3.9 | 82 | Medium-High | Good for membrane-bound lipids; high boiling point risks thermal degradation. |

| Ethanol (95%) | 4.3 | 78 | Medium | High solvation power but co-extracts sugars and phenolics (impurities). |

Technical Insight: While Hexane is the industry standard for yield, it fails in selectivity. For oxo-fatty acids, Ethyl Acetate is the superior solvent due to its ability to interact with the carbonyl dipole without extracting excessive hydrophilic contaminants (sugars/proteins).

Part 3: Experimental Protocol

Workflow Visualization

Figure 1: Decision matrix for extraction methodologies balancing yield vs. thermal stability.

Pre-treatment Protocol

-

De-hulling: Mechanically remove the hard seed coat to expose the kernel.

-

Drying: Dry kernels at 40°C for 24h to reduce moisture content to <5%. Water interferes with non-polar solvent penetration.

-

Comminution: Grind seeds to a fine powder (particle size 0.3–0.5 mm).

-

Caution: Avoid excessive heat during grinding to prevent oxidation of unsaturated fatty acids (Gadoleic/Arachidic) into artifacts.

-

Extraction Method A: Modified Soxhlet (High Yield)

Best for: Total lipid profiling where thermal degradation is monitored.

-

Load: Place 20g of ground seed powder into a cellulose thimble.

-

Solvent: Use Ethyl Acetate (250 mL).

-

Cycle: Run at reflux temperature for 6 hours (approx. 10-12 cycles).

-

Recovery: Evaporate solvent under reduced pressure (Rotavap) at 45°C .

-

Critical Step: Do not exceed 50°C. Oxo-fatty acids can undergo polymerization or decarboxylation at higher temperatures.

-

Extraction Method B: Ultrasound-Assisted Extraction (UAE) (High Integrity)

Best for: Thermolabile oxo-fatty acids and cyanolipids.

-

Ratio: Mix seed powder with solvent (Isopropanol:Hexane 1:1 v/v) at a 1:10 solid-to-liquid ratio.

-

Sonication: Sonication bath or probe (20 kHz, 150W).

-

Pulse Mode: 5s ON / 5s OFF to prevent overheating.

-

Duration: 30 minutes at <30°C.

-

-

Filtration: Vacuum filter through Whatman No. 1 paper.

-

Repeat: Re-extract the residue once and combine filtrates.

Part 4: Analytical Validation & Efficiency Data

To validate the efficiency of the extraction, the crude extract must be analyzed via GC-MS after derivatization (FAMEs).

Table 2: Comparative Extraction Efficiency (Representative Data)

| Parameter | Hexane (Soxhlet) | Ethyl Acetate (Soxhlet) | IPA:Hexane (UAE) |

| Total Oil Yield (%) | 38.5 ± 1.2 | 41.2 ± 0.8 | 36.8 ± 1.5 |

| Oxo-FA Recovery | Low | High | Medium-High |

| Thermal Artifacts | High | High | Low |

| Cyanolipid Content | Moderate | High | High |

Validation Protocol (GC-MS):

-

Derivatization: Convert fatty acids to Methyl Esters (FAMEs) using Boron Trifluoride (

)-Methanol.-

Note: For oxo-fatty acids, consider methoxime derivatization prior to methylation to protect the keto-group.

-

-

Column: DB-23 or HP-88 (High polarity for isomer separation).

-

Identification: Monitor characteristic mass fragments (m/z) for keto-groups (alpha-cleavage relative to the carbonyl).

Part 5: Safety & Toxicology (Cyanide Hazard)

CRITICAL WARNING: Schleichera oleosa seeds are rich in Cyanolipids (Type I, II, III, IV). Upon hydrolysis (during digestion or improper chemical extraction), these release Hydrogen Cyanide (HCN) .

-

Ventilation: All extraction procedures (especially solvent evaporation) must be performed in a certified fume hood.

-

Waste Disposal: Residues may be cyanogenic.[2] Treat aqueous waste with bleach (Sodium Hypochlorite) to neutralize cyanide before disposal.

-

Solvent Acidification: Avoid using acidic solvents in the initial extraction, as acid catalyzes the hydrolysis of cyanolipids into HCN.

References

-

Shende, K., et al. (2021).[3] "Optimization of Extraction of Kusum Seed Oil Through Soxhlet Extraction Process Using N-Hexane Solvent." ResearchGate.[4] Available at: [Link]

-

Palanuvej, C., et al. (2008). "Fatty acid constituents of Schleichera oleosa (Lour.)[2][5][6][7] Oken seed oil."[8] Thai Journal of Pharmaceutical Sciences. Available at: [Link]

-

Son, Y., et al. (2024). "Green Solvent-Based Extraction of Lipids... A Sustainable Approach." Food Science of Animal Resources. Available at: [Link]

- Tomsone, L., et al. (2014). "Comparison of different solvents and extraction methods for isolation of phenolic compounds." World Academy of Science, Engineering and Technology. (Contextual reference for polarity selection).

-

Ahmad, J., et al. (2017). "Cyanolipids in Sapindaceous Seed Oils." Asian Journal of Chemistry. Available at: [Link]

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. asianjpr.com [asianjpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Food Science of Animal Resources [kosfaj.org]

- 7. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: A Practical Approach to the Total Synthesis of 12-oxo-10-octadecenoic Acid via Oxidative Dehydration

Introduction

12-oxo-10-octadecenoic acid is an oxidized fatty acid, belonging to the class of octadecanoids, which are metabolites of 18-carbon fatty acids.[1] These molecules and their derivatives are of significant interest to researchers in drug development and life sciences due to their diverse biological activities. While enzymatic synthesis routes exist, a robust and scalable chemical synthesis is crucial for producing analogs and enabling extensive biological evaluation. This application note provides a detailed, step-by-step protocol for the total synthesis of 12-oxo-10-octadecenoic acid. The synthetic strategy hinges on a four-step sequence starting from the readily available and renewable resource, ricinoleic acid.[2] The key transformation is an oxidative dehydration (more accurately described as an α,β-dehydrogenation) to construct the target α,β-unsaturated ketone functionality.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying chemical principles and practical insights for each step.

Synthetic Strategy Overview

The total synthesis is designed as a four-step sequence that is both logical and employs well-established, high-yielding reactions. The chosen starting material, ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), is an ideal precursor as it already contains the C18 backbone and a hydroxyl group at the desired C12 position.[2]

The overall synthetic workflow is as follows:

-

Protection of the Carboxylic Acid: The carboxylic acid moiety of ricinoleic acid is first protected as a methyl ester to prevent its interference in subsequent reactions.

-

Oxidation of the Secondary Alcohol: The C12 secondary alcohol is then oxidized to a ketone using a mild and selective oxidizing agent.

-

Oxidative Dehydration (α,β-Dehydrogenation): The core transformation involves the introduction of a double bond in conjugation with the newly formed ketone, creating the α,β-unsaturated ketone system.

-

Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed to yield the target molecule, 12-oxo-10-octadecenoic acid.

Caption: Overall synthetic workflow for 12-oxo-10-octadecenoic acid.

Detailed Experimental Protocols

PART 1: Protection of Ricinoleic Acid as Methyl Ricinoleate

Rationale: The acidic proton of the carboxylic acid can interfere with the basic and organometallic reagents used in subsequent steps. Therefore, it is essential to protect it. Fischer esterification using methanol in the presence of an acid catalyst is a classic and efficient method for this purpose.

Materials and Reagents:

-

Ricinoleic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Protocol:

-

To a solution of ricinoleic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl ricinoleate as a pale yellow oil.

| Parameter | Value |

| Starting Material | Ricinoleic Acid |

| Product | Methyl Ricinoleate |

| Typical Yield | 95-99% |

| Purity (by NMR) | >98% |

PART 2: Oxidation of Methyl Ricinoleate to Methyl 12-oxooctadecanoate

Rationale: The conversion of the secondary alcohol at C12 to a ketone is a critical step. The Swern oxidation is an excellent choice as it is a mild, metal-free oxidation that proceeds at low temperatures, minimizing side reactions.[3][4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5]

Materials and Reagents:

-

Methyl ricinoleate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated ammonium chloride solution

-

Brine

Protocol:

-

To a solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (10 volumes) at -78 °C under a nitrogen atmosphere, add DMSO (4.0 eq) dropwise. Stir the mixture for 30 minutes.[6]

-

Add a solution of methyl ricinoleate (1.0 eq) in anhydrous dichloromethane (5 volumes) dropwise to the reaction mixture at -78 °C. Stir for 1 hour.[7]

-

Add triethylamine (5.0 eq) dropwise and continue stirring for 30 minutes at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding water and extract with dichloromethane.

-

Wash the combined organic layers with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 12-oxooctadecanoate.

Caption: Simplified mechanism of the Swern Oxidation.

| Parameter | Value |

| Starting Material | Methyl Ricinoleate |

| Product | Methyl 12-oxooctadecanoate |

| Typical Yield | 85-95% |

| Purity (by NMR) | >98% |

PART 3: α,β-Dehydrogenation via Saegusa-Ito Oxidation

Rationale: The "oxidative dehydration" to form the α,β-unsaturated ketone is achieved via a Saegusa-Ito oxidation.[8][9] This powerful reaction proceeds in two stages: first, the formation of a silyl enol ether from the ketone, followed by palladium-catalyzed oxidation to the enone.[10][11] This method offers excellent control over the regioselectivity of the double bond placement.

Materials and Reagents:

-

Methyl 12-oxooctadecanoate

-

Lithium diisopropylamide (LDA)

-

Trimethylsilyl chloride (TMSCl)

-

Tetrahydrofuran (THF, anhydrous)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Acetonitrile (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

Protocol:

Step 3a: Formation of the Silyl Enol Ether

-

Prepare a solution of LDA (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

-

Add a solution of methyl 12-oxooctadecanoate (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C.

-

Add trimethylsilyl chloride (1.5 eq) to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude silyl enol ether is used in the next step without further purification.

Step 3b: Palladium-Catalyzed Oxidation

-

Dissolve the crude silyl enol ether from the previous step in anhydrous acetonitrile.

-

Add palladium(II) acetate (1.0 eq) to the solution and stir the mixture at room temperature for 12 hours.[12]

-

Filter the reaction mixture through a pad of Celite to remove the palladium black.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain methyl 12-oxo-10-octadecenoate.

| Parameter | Value |

| Starting Material | Methyl 12-oxooctadecanoate |

| Product | Methyl 12-oxo-10-octadecenoate |

| Typical Yield | 60-75% over two steps |

| Purity (by NMR) | >95% |

PART 4: Deprotection to 12-oxo-10-octadecenoic Acid

Rationale: The final step is the hydrolysis of the methyl ester to the free carboxylic acid. Saponification using a strong base like lithium hydroxide in a mixture of water and an organic solvent is a reliable and high-yielding method.[13]

Materials and Reagents:

-

Methyl 12-oxo-10-octadecenoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Protocol:

-

Dissolve methyl 12-oxo-10-octadecenoate (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 12-oxo-10-octadecenoic acid.

| Parameter | Value |

| Starting Material | Methyl 12-oxo-10-octadecenoate |

| Product | 12-oxo-10-octadecenoic Acid |

| Typical Yield | >95% |

| Purity (by NMR) | >98% |

Troubleshooting and Expert Insights

-

Moisture Sensitivity: The Swern oxidation and the formation of the silyl enol ether are highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

-

Temperature Control: Maintaining a low temperature (-78 °C) during the Swern oxidation is critical to prevent the decomposition of the reactive intermediate and minimize side reactions.

-

Purification: The intermediates and the final product can be purified by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is generally effective.

-

Alternative Oxidation: For the oxidation of the secondary alcohol, Dess-Martin periodinane (DMP) is a viable alternative to the Swern oxidation.[14][15] DMP offers the advantage of being performed at room temperature, but it is an explosive compound and must be handled with care.[16]

-

Alternative α,β-Dehydrogenation: Other methods for the α,β-dehydrogenation of ketones include selenenylation followed by oxidative elimination, or direct dehydrogenation using palladium catalysts with an appropriate oxidant.[17][18] The Saegusa-Ito oxidation was chosen for its reliability and regiochemical control.

Conclusion

This application note provides a comprehensive and practical guide for the total synthesis of 12-oxo-10-octadecenoic acid. By following these detailed protocols, researchers can reliably produce this valuable molecule for further investigation into its biological properties and for the development of novel therapeutics. The described synthetic route is robust, scalable, and utilizes well-established chemical transformations, making it accessible to organic chemists with standard laboratory equipment.

References

-

Beilstein J. Org. Chem. Efficient synthesis of β'-amino-α,β-unsaturated ketones. [Link]

-

Molecules. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. [Link]

-

Curr Med Chem. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review. [Link]

-

NROChemistry. Saegusa-Ito Oxidation. [Link]

-

Wikipedia. Saegusa–Ito oxidation. [Link]

-

Chemistry LibreTexts. Swern oxidation. [Link]

-

YouTube. Saegusa-Ito Oxidation. [Link]

- Google Patents. DE112009001224B4 - Process for the preparation of 9,10,12-triacyloxy-octadecanoic acid alkyl esters.

-

Organic Chemistry Portal. Methyl Esters. [Link]

-

J&K Scientific LLC. Methyl-Ester Protection and Deprotection. [Link]

-

RSC Publishing. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

New Journal of Chemistry (RSC Publishing). Iodine-catalyzed α,β-dehydrogenation of ketones and aldehydes generating conjugated enones and enals. [Link]

-

ACS Publications. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. [Link]

-

Organic Chemistry Portal. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. [Link]

-

Thieme. The Saegusa–Ito Oxidation of Silyl Enol Ethers to , -Unsaturated Carbonyl Compounds. [Link]

-

ACS Publications. Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

PMC - NIH. Direct Aerobic α, β-Dehydrogenation of Aldehydes and Ketones with a Pd(TFA)2/4,5-Diazafluorenone Catalyst. [Link]

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

-

Taylor & Francis Online. Synthesis of α,β-Unsaturated Ketones via Enamines. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

ACS Publications. Palladium-Catalyzed Saegusa–Ito Oxidation: Synthesis of α,β-Unsaturated Carbonyl Compounds from Trimethylsilyl Enol Ethers. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

ACS Publications. Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation. [Link]

-

ResearchGate. One-pot Synthesis of α,β-Unsaturated Ketones through Sequential Alkyne Dimerization/Hydration Reactions using Hoveyda-Grubbs Catalyst. [Link]

-

Chemistry Stack Exchange. Dess–Martin oxidation work up. [Link]

-

organic-chemistry.org. Ester to Acid - Common Conditions. [Link]

-

Organic Chemistry Portal. Enone synthesis by oxidation or hydrolysis. [Link]

-

PMC - NIH. dM-Dim for Carboxylic Acid Protection. [Link]

-

Wipf Group - University of Pittsburgh. Alcohol Oxidations. [Link]

-

ResearchGate. What is a simple way to convert an ester into carboxylic acid?. [Link]

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

-

Chemguide. hydrolysis of esters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Direct Aerobic α, β-Dehydrogenation of Aldehydes and Ketones with a Pd(TFA)2/4,5-Diazafluorenone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of 10-oxo and 12-oxo Octadecenoic Acid Isomers in GC

Introduction

The separation of 10-oxo-trans-11-octadecenoic acid (KetoC) and 12-oxo-trans-10-octadecenoic acid presents a distinct challenge in lipidomics. These compounds are positional isomers produced by the gut microbiota (e.g., Lactobacillus plantarum) during the saturation metabolism of linoleic acid.

Because they share identical molecular weights (MW 310 as methyl esters) and extremely similar polarities, they frequently co-elute on standard non-polar GC columns (e.g., 5%-phenyl), leading to quantitation errors. This guide provides a definitive protocol to resolve these isomers using high-polarity stationary phases and mass spectral fragmentation logic .

Module 1: Chromatographic Resolution (The Hardware)

The Core Problem

Standard "fatty acid" columns (like DB-23 or DB-Wax) often fail to separate these specific isomers because the interaction difference between a keto group at C10 vs. C12 is minimal on polyethylene glycol (PEG) phases. The solution requires a phase that interacts strongly with the

The Solution: 100m Bis-cyanopropyl Polysiloxane

You must switch to a highly polar bis-cyanopropyl stationary phase. The strong dipole interaction of the cyano group with the double bonds and keto groups provides the necessary selectivity.

Recommended Column Specifications:

-

Stationary Phase: 100% Bis-cyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, or HP-88).

-

Dimensions: 100 m

0.25 mm ID -

Why 100m? The separation factor (

) between these isomers is small (

Optimized Temperature Program

Isothermal holds are critical to allow the stationary phase to interact with the isomers without "pushing" them through too quickly via thermal ramping.

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Purpose |

| Initial | - | 100 | 4.0 | Solvent focusing |

| Ramp 1 | 10 | 175 | 0 | Rapid approach to elution temp |

| Hold 1 | - | 175 | 30.0 | CRITICAL: Isomer separation window |

| Ramp 2 | 5 | 220 | 10.0 | Elute remaining long-chain FAMEs |

| Total | - | - | ~55.0 | - |

Technical Note: On an SP-2560 column, the 10-oxo-trans-11 isomer typically elutes after the 12-oxo-trans-10 isomer due to the slightly stronger interaction of the trans-11 double bond with the cyano phase compared to the trans-10 position.

Module 2: Sample Preparation (The Chemistry)

Derivatization Warning

These analytes contain a conjugated enone system (a double bond adjacent to a ketone). Harsh acidic methylation (e.g.,

-

Isomerization of the double bond.

-

Acetal formation at the keto group.

Recommended Protocol: TMS-Diazomethane

Use a mild, room-temperature methylation method to preserve the keto-ene structure.

Step-by-Step Workflow:

Figure 1: Mild methylation workflow using Trimethylsilyldiazomethane to prevent isomerization.

Module 3: Mass Spectrometry Identification (The Confirmation)

Even with good separation, retention time shifts can occur. You must validate peak identity using Mass Spectrometry (EI, 70eV). The position of the keto group directs the fragmentation via

Diagnostic Ions (FAMEs, MW 310)

1. 10-oxo-trans-11-octadecenoic acid (Methyl Ester)

-

Structure:

-

Fragmentation Mechanism: Cleavage occurs adjacent to the carbonyl (C10).

-

Key Fragment A (Ester side): Cleavage between C10 and C11 is unfavorable due to the double bond. Cleavage between C9 and C10 yields the ester-containing fragment.

-

Diagnostic Peak: m/z 199 (

) -

Base Peak: Often m/z 55 or 41 (hydrocarbon chain).

-

2. 12-oxo-trans-10-octadecenoic acid (Methyl Ester)

-

Structure:

-

Fragmentation Mechanism: Keto group is at C12.

-

Key Fragment A (Ester side): Cleavage between C12 and C13 retains the ester and the double bond.

-

Diagnostic Peak: m/z 225 (

) -

Key Fragment B (Alkyl side): m/z 113 (

)

-

| Analyte | Molecular Ion (M+) | Diagnostic Fragment (Base Peak Candidate) |

| 10-oxo-trans-11 | 310 | m/z 199 (Ester fragment) |

| 12-oxo-trans-10 | 310 | m/z 225 (Ester+ene fragment) |

Troubleshooting Logic

Use this decision tree when peaks are merging or identification is ambiguous.

Figure 2: Logical troubleshooting path for resolving keto-fatty acid isomers.

Frequently Asked Questions (FAQ)

Q: Can I use a standard DB-5 or HP-5 column if I just slow down the ramp?